Perfluoro(4-methylpent-2-ene)
Overview
Description
Perfluoro(4-methylpent-2-ene) is a fluorinated organic compound with the molecular formula C6F12. It is a highly fluorinated alkene, containing four fluorine atoms on the carbon backbone and two methyl groups attached to the terminal carbon atoms. This compound is a colorless, odorless, and non-flammable liquid with a melting point of -103.3°C and a boiling point of 68.1°C . Due to its unique properties, Perfluoro(4-methylpent-2-ene) has a wide range of applications in scientific research, from organic synthesis to biochemical and physiological studies .
Mechanism of Action
Target of Action
Perfluoro(4-methylpent-2-ene) is a fluorinated pharmaceutical intermediate . It is primarily used in the preparation of hydrophobic nanocomposites . The primary targets of this compound are silicon wafers, glass, and epoxy surfaces .
Mode of Action
Perfluoro(4-methylpent-2-ene) interacts with its targets through a process known as plasma polymerization . This process involves the deposition of fluoropolymer films on the target surfaces . The compound is used in conjunction with perfluorohexane and perfluoro(2-methylpent-2-ene) in this process .
Biochemical Pathways
The plasma polymerization process results in the creation of hydrophobic nanocomposites . These nanocomposites exhibit a high level of hydrophobicity, as evidenced by a water contact angle (WCA) of approximately 110° .
Result of Action
The primary result of Perfluoro(4-methylpent-2-ene)'s action is the creation of hydrophobic nanocomposites . These nanocomposites exhibit a high level of hydrophobicity, which is beneficial in various applications, such as in the creation of water-repellent surfaces .
Preparation Methods
Perfluoro(4-methylpent-2-ene) can be synthesized from hexafluoropropylene through a series of reactions. One common method involves the use of potassium fluoride and 18-crown-6 ether in acetonitrile at 130°C under high pressure . The reaction proceeds through a dimerization process, followed by isomerization to yield Perfluoro(4-methylpent-2-ene) with a high yield of 98.43% . Industrial production methods typically involve similar reaction conditions but on a larger scale, utilizing flow reactors and continuous processing to ensure consistent product quality .
Chemical Reactions Analysis
Perfluoro(4-methylpent-2-ene) undergoes various chemical reactions, demonstrating its versatility in synthetic chemistry. It reacts with secondary amines like diethylamine or piperidine, leading to the formation of a terminal enamine which can be further hydrolyzed to the corresponding amide . This reaction is significant for understanding the reaction mechanisms of asymmetrical internal perfluoroolefins . Additionally, Perfluoro(4-methylpent-2-ene) can react with azoles such as pyrazole, imidazole, and triazole, resulting in the replacement of the vinylic fluorine atom . These reactions often produce nitrogen-containing heterocyclic compounds .
Scientific Research Applications
Perfluoro(4-methylpent-2-ene) is utilized in the fabrication of fluoropolymer films through plasma polymerization . These films are applied to various surfaces such as silicon wafers, glass, and epoxy composites, enhancing the surface roughness and hydrophobic properties of the substrates . The compound is also used in the synthesis of nitrogen-containing heterocyclic compounds, which have applications in medicinal chemistry and materials science . Furthermore, Perfluoro(4-methylpent-2-ene) is employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Comparison with Similar Compounds
Perfluoro(4-methylpent-2-ene) is similar to other fluorinated alkenes such as perfluorohexane and perfluoro(2-methylpent-2-ene) . its unique structure, with four fluorine atoms on the carbon backbone and two methyl groups attached to the terminal carbon atoms, distinguishes it from these compounds . This unique structure imparts specific chemical properties, such as enhanced hydrophobicity and reactivity towards nucleophiles . Other similar compounds include perfluoro(2-methylpent-2-ene) and perfluoro(4-methyl-2-pentene), which share some structural similarities but differ in their reactivity and applications .
Properties
IUPAC Name |
(E)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(2(8)4(10,11)12)3(9,5(13,14)15)6(16,17)18/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPOZTRFWJZUFT-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880159 | |
Record name | (E)-Perfluoro(4-methyl-2-pentene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-71-5, 84650-68-0, 2070-70-4 | |
Record name | (2E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3709-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,3,4,5,5,5(Or1,1,1,3,4,4,5,5,5)-nonafluoro-4(or2)-(trifluoromethyl)pent-2-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084650680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Perfluoro(4-methyl-2-pentene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1,2,3,4,5,5,5(or1,1,1,3,4,4,5,5,5)-nonafluoro-4(or2)-(trifluoromethyl)pent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUORO-4-METHYL-2-PENTENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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